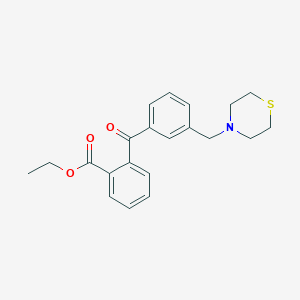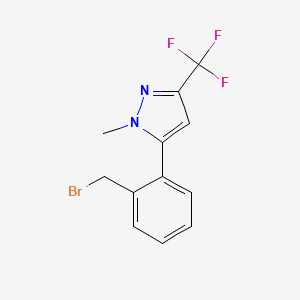
5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
The molecule “5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The molecule also contains a phenyl group (a variant of benzene), a bromomethyl group (-CH2Br), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the phenyl, bromomethyl, and trifluoromethyl groups. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, phenyl group, bromomethyl group, and trifluoromethyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. The pyrazole ring, phenyl group, bromomethyl group, and trifluoromethyl group could all participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromomethyl and trifluoromethyl groups could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Versatile Precursors and Synthesis Techniques : Research has demonstrated that brominated trihalomethylenones, closely related to the compound , serve as versatile precursors for synthesizing a range of pyrazole derivatives. These derivatives include 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, which are synthesized through cyclocondensation reactions, showcasing the compound's utility in creating structurally diverse molecules with moderate to good yields (Martins et al., 2013).
Structural and Spectral Investigations : Another study focused on the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of the core compound. This research provided valuable insights into the compound's electronic and molecular structure through experimental and theoretical analyses, highlighting its potential in designing molecules with specific electronic properties (Viveka et al., 2016).
Biological Activities
Antimicrobial and Antifungal Properties : Several studies have explored the biological activities of pyrazole derivatives, revealing their potential as antimicrobial and antifungal agents. For instance, novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have shown promising antiproliferative activities against cancer cell lines, indicating the compound's relevance in developing new anticancer therapies (Ananda et al., 2017).
Antifungal and Antimicrobial Synthesis : Research on the solvent-free synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole and its analogs has shown significant antibacterial activity against both gram-positive and gram-negative bacterial strains. These findings underscore the compound's utility in creating bioactive molecules for potential therapeutic applications (Leelakumar et al., 2022).
Material Science and Ligand Development
Ligand Development for Metal Complexes : The compound's derivatives have also found application in material science, particularly in the development of ligands for metal complexes. Heteroleptic cyclometalated iridium(III) complexes with tetrazolate chelate ligands, including derivatives of the compound, have been synthesized and characterized. These complexes exhibit a wide span of redox and emission properties, making them suitable for applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[2-(bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2/c1-18-10(6-11(17-18)12(14,15)16)9-5-3-2-4-8(9)7-13/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKSXAITNFSMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640363 | |
| Record name | 5-[2-(Bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
941716-87-6 | |
| Record name | 5-[2-(Bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




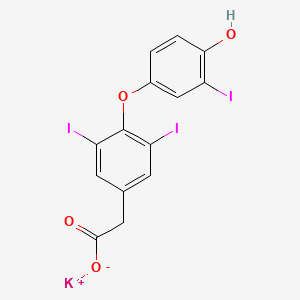
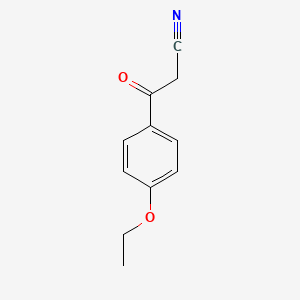
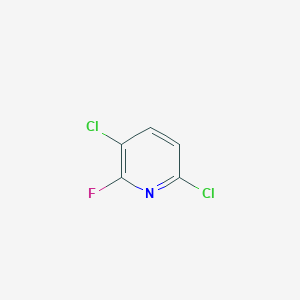
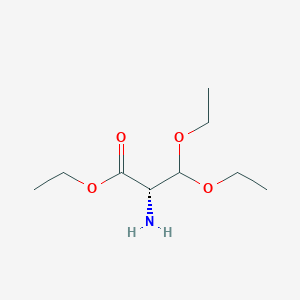
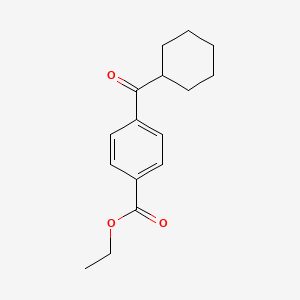
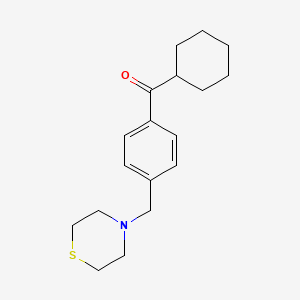
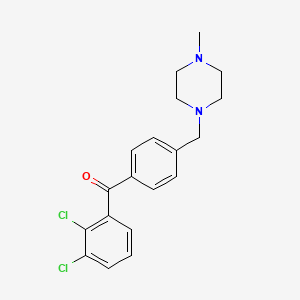
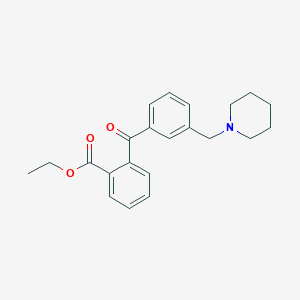
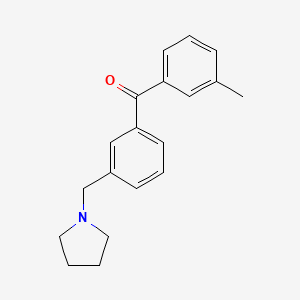
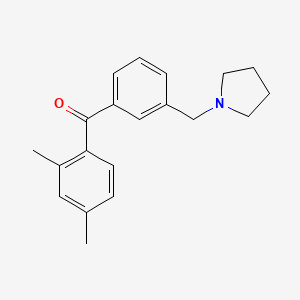
![2-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613355.png)
![2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613356.png)
